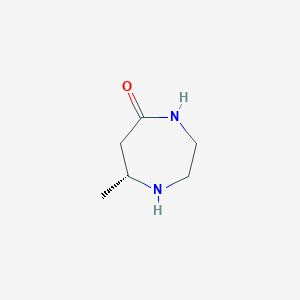
(5-formyl-1H-pyrrol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-formyl-1H-pyrrol-2-yl)boronic acid is an organic compound that contains both a boronic acid group and a formyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-formyl-1H-pyrrol-2-yl)boronic acid typically involves the borylation of a pyrrole derivative. One common method is the palladium-catalyzed borylation of 5-formylpyrrole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(5-formyl-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: (5-carboxy-1H-pyrrol-2-yl)boronic acid.
Reduction: (5-hydroxymethyl-1H-pyrrol-2-yl)boronic acid.
Substitution: Various aryl or vinyl-substituted pyrrole derivatives.
Scientific Research Applications
(5-formyl-1H-pyrrol-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-formyl-1H-pyrrol-2-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
(5-formyl-2-furanyl)boronic acid: Similar structure but with a furan ring instead of a pyrrole ring.
(2-formylphenyl)boronic acid: Contains a phenyl ring with a formyl and boronic acid group.
(1H-pyrrol-2-yl)boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
(5-formyl-1H-pyrrol-2-yl)boronic acid is unique due to the presence of both a formyl group and a boronic acid group on a pyrrole ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C5H6BNO3 |
|---|---|
Molecular Weight |
138.92 g/mol |
IUPAC Name |
(5-formyl-1H-pyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7,9-10H |
InChI Key |
YUYFBFMSFGMBAY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(N1)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)
![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)
![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)
![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)
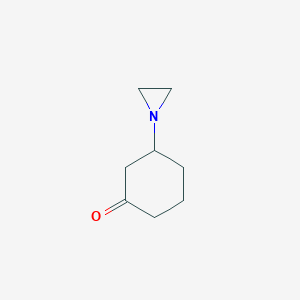

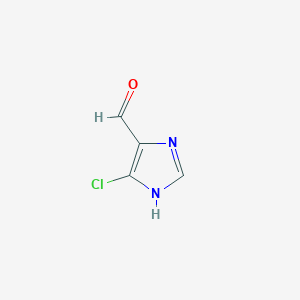
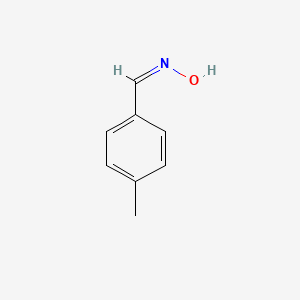

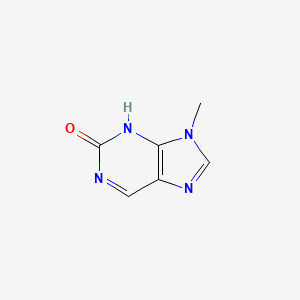

![4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B11922821.png)
